DSP-2230: A Technical Overview of a Novel Voltage-Gated Sodium Channel Blocker
DSP-2230: A Technical Overview of a Novel Voltage-Gated Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSP-2230, also known as ANP-230, is an investigational small molecule designed as a selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are pivotal in the pain signaling pathway, making them attractive targets for the development of novel analgesics. This technical guide provides a comprehensive overview of the chemical structure, properties, and available preclinical and clinical data for DSP-2230. It is intended to serve as a resource for researchers and professionals involved in pain research and drug development.
Chemical Structure and Physicochemical Properties
DSP-2230 is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide |
| Synonyms | ANP-230, DSP2230 |
| CAS Number | 1233231-30-5 |
| Chemical Formula | C₂₀H₂₀F₃N₅O₂ |
| Molecular Weight | 419.41 g/mol |
| SMILES String | C--INVALID-LINK--NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F |
| Solubility | Soluble in DMSO |
Table 1: Chemical and Physicochemical Properties of DSP-2230.
Pharmacological Properties and Mechanism of Action
DSP-2230 functions as a blocker of specific voltage-gated sodium channels that are predominantly expressed in peripheral sensory neurons and are crucial for the initiation and propagation of pain signals.
In Vitro Pharmacology
DSP-2230 has been shown to inhibit the sodium currents mediated by Nav1.7, Nav1.8, and Nav1.9 channels. The reported half-maximal inhibitory concentrations (IC₅₀) are presented in Table 2.
| Target | IC₅₀ (µM) |
| Nav1.7 | 7.1 |
| Nav1.8 | 11.4 |
| Nav1.9 | 6.7 |
Table 2: In Vitro Inhibitory Activity of DSP-2230.[1][2]
Preclinical In Vivo Pharmacology
Preclinical studies in animal models of neuropathic pain have demonstrated the analgesic potential of DSP-2230. In a mouse model of episodic pain syndrome, DSP-2230 has been shown to have an analgesic effect by reducing the hyperexcitability of dorsal root ganglion (DRG) neurons.[3] Furthermore, in other preclinical pain models, ANP-230 (DSP-2230) has demonstrated broad analgesic efficacy with a favorable safety profile.[3] When co-administered with pregabalin (B1679071) or morphine, DSP-2230 potentiated their anti-allodynic effects.[3]
| Animal Model | Administration | Dosage Range (mg/kg) | Observed Effects |
| Mouse model of episodic pain | Not specified | Not specified | Analgesic effect, reduction of DRG neuron hyperexcitability.[3] |
| General preclinical pain models | Not specified | Not specified | Broad analgesic efficacy, favorable safety profile, potentiation of pregabalin and morphine effects.[3] |
Table 3: Summary of Preclinical In Vivo Efficacy of DSP-2230.
Signaling Pathways
The analgesic effect of DSP-2230 is mediated through the blockade of Nav1.7, Nav1.8, and Nav1.9 channels in peripheral sensory neurons. This interference with sodium ion influx disrupts the normal process of action potential generation and propagation in response to noxious stimuli.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analytical characterization of DSP-2230 are not publicly available and are likely proprietary. However, based on available information, the following outlines general procedures that would be employed.
In Vivo Formulation
For preclinical studies, DSP-2230 can be formulated for oral administration. A general protocol for preparing a solution for in vivo use is as follows:
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Prepare a stock solution of DSP-2230 in Dimethyl Sulfoxide (DMSO).
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For a final solution, add the DMSO stock solution to a vehicle consisting of PEG300, Tween-80, and saline. For example, a vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]
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The components should be mixed sequentially and thoroughly to ensure a clear solution. Sonication may be recommended to aid dissolution.[1]
Electrophysiological Analysis
The inhibitory effects of DSP-2230 on Nav channels are typically assessed using whole-cell patch-clamp electrophysiology on cells expressing the specific channel subtype (e.g., dorsal root ganglion neurons).
Clinical Development
DSP-2230 has been investigated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.
| Trial Identifier | Status | Phase | Study Title |
| ISRCTN80154838 | Completed | Phase 1 | A phase I, three part study, in healthy subjects to assess the safety, tolerability and pharmacokinetics of single and multiple doses of DSP-2230, and the effect of the administration in the fed and fasted states on the pharmacokinetics of DSP-2230.[4] |
| ISRCTN07951717 | Not specified | Phase 1 | A randomised, double-blind, placebo controlled, 4 way crossover, 2 part study investigating the pharmacodynamic effect of DSP 2230 using the ID capsaicin (B1668287) and UVB models in healthy male subjects, using pregabalin and ibuprofen (B1674241) lysine (B10760008) as positive controls.[5] |
| ISRCTN02543559 | Completed | Phase 1 | A phase 1 study to investigate the effect of single and repeated doses of DSP-2230/placebo on renal function in healthy subjects.[6] |
| jRCT2061200046 | Recruiting | Phase 1/2 | An exploratory Phase I/II study of ANP-230 to evaluate the safety, efficacy and pharmacokinetics in patients with infantile episodic limb pain.[7] |
Table 4: Clinical Trials of DSP-2230.
Conclusion
DSP-2230 is a promising investigational drug that targets key voltage-gated sodium channels involved in pain signaling. Its selectivity for Nav1.7, Nav1.8, and Nav1.9 offers the potential for a novel analgesic with an improved side-effect profile compared to existing treatments. While detailed experimental protocols and comprehensive clinical trial results are not yet fully available in the public domain, the existing data suggest that DSP-2230 warrants further investigation as a potential therapeutic for neuropathic pain. Continued research and clinical development will be crucial to fully elucidate its efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANP-230 (DSP-2230) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. DSP-2230 / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 4. isrctn.com [isrctn.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. isrctn.com [isrctn.com]
- 7. DSP-2230 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
